6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRPAJSNCIHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis via SNAr and Japp–Klingemann Reactions
A robust pathway involves the sequential use of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridine derivatives. Key steps include:
-
SNAr reaction : Substitution of the nitro group in 2-chloro-3-nitropyridine with hydrazones under basic conditions.
-
Azo-coupling : Reaction with arenediazonium tosylates to form hydrazone intermediates.
-
Pyrazole annulation : Intramolecular cyclization under mild acidic or basic conditions to yield the pyrazolo[4,3-b]pyridine core.
Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–40°C | Higher yields at 40°C |
| Solvent | Acetonitrile/MeCN | Enhances solubility |
| Base | Pyridine/DABCO | Minimizes side reactions |
| Reaction Time | 30–45 min | Prolonged time reduces purity |
This method achieves 85–90% yield with high regioselectivity, as demonstrated in the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Microwave-Assisted Sonogashira Cross-Coupling
One-Pot Synthesis Strategy
A microwave-assisted protocol enables rapid assembly of the pyrazolo[4,3-b]pyridine scaffold using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes.
Key Advantages :
-
Reduced reaction time : 10–15 minutes under microwave irradiation (150°C).
-
Atom economy : Direct incorporation of the trifluoromethyl group without post-functionalization.
Representative Data :
| Starting Material | Alkyne | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Chloro-pyrazole aldehyde | Phenylacetylene | 78 | 98 |
| 5-Chloro-pyrazole aldehyde | Ethynyltrimethylsilane | 82 | 97 |
This method is particularly effective for generating derivatives with electron-withdrawing groups.
Acid-Catalyzed Cyclization of Hydrazine Derivatives
Patent-Based Industrial Synthesis
CN102911174A discloses a scalable route using sodium nitrite and dilute sulfuric acid to cyclize intermediates derived from 3,5-dichloro-2,4,6-trifluoropyridine.
Procedure :
-
Intermediate formation : React 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to generate a methoxy-substituted precursor.
-
Cyclization : Treat the intermediate with ammonium formate and Pd/C under hydrogen atmosphere.
-
Purification : Recrystallization from ethanol/water mixtures yields >95% pure product.
Critical Parameters :
-
Molar ratio : 1:1.2 (precursor:sodium nitrite) minimizes byproducts.
-
Temperature : −5°C to 0°C during nitrite addition prevents exothermic decomposition.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Compatibility
-
Electron-deficient systems : SNAr methods tolerate nitro and cyano groups.
-
Bulky substituents : Microwave-assisted routes accommodate sterically hindered alkynes.
Optimization Strategies for Industrial Production
Continuous Flow Reactor Design
Adoption of continuous flow systems improves reproducibility and safety in large-scale synthesis:
-
Residence time : 2–5 minutes for cyclization steps.
-
In-line analytics : HPLC monitoring ensures real-time quality control.
Solvent Recycling
-
MeCN recovery : Distillation achieves >90% solvent reuse.
-
Waste reduction : Catalytic Pd/C filtration and reactivation cut heavy metal waste by 70%.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide and ammonium formate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[4,3-b]pyridine core interacts with various enzymes and receptors. This interaction can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[4,3-b]pyridin-3-amine scaffold is widely explored in drug discovery. Below is a detailed comparison of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine with key analogs, focusing on structural modifications, biological activity, and pharmacokinetic (PK) properties.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
- Structural Differences : The amine group at position 3 is substituted with a 3-chloro-4-fluorophenyl moiety.
- Biological Activity : VU0418506 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with an EC50 of 10 nM. It exhibits high selectivity for mGlu4 over other mGlu subtypes and demonstrates efficacy in preclinical Parkinson’s disease models .
- PK Properties : Shows favorable CNS penetration and metabolic stability in preclinical species (rat, dog, monkey), supporting in vivo efficacy .
- Key Advantage : The aryl substitution enhances receptor binding affinity and selectivity, making it a lead candidate for neurological disorders .
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Structural Differences : Features a cyclopropyl group at position 6 and a trifluoromethyl group at position 4 on a pyrazolo[3,4-b]pyridine core (vs. [4,3-b] in the target compound).
- PK Properties: Unknown, but the cyclopropyl group could improve metabolic stability compared to bulkier substituents .
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine
- Structural Differences : The pyridine ring fusion differs ([4,3-c] vs. [4,3-b]), altering the spatial orientation of the trifluoromethyl and amine groups.
- Biological Activity: No specific activity reported, but the altered ring fusion may reduce mGlu4 affinity due to conformational changes in the binding pocket .
3-Phenylpyrazolo[3,4-c]pyridines
- Structural Differences : A phenyl group at position 3 replaces the amine, and the core is pyrazolo[3,4-c]pyridine.
- Biological Activity : Demonstrates antiproliferative activity in cancer models, highlighting scaffold versatility beyond neurological targets .
Structural-Activity Relationship (SAR) Analysis
Biological Activity
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and the pyrazolo-pyridine framework, suggests a variety of biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 202.14 g/mol
- CAS Number : 1211536-39-8
1. Anticancer Activity
Recent studies indicate that compounds within the pyrazolo[4,3-b]pyridine class exhibit promising anticancer properties. For instance, derivatives have shown inhibition of key cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Specific IC values for these activities have been reported as follows:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 2.74 |
| This compound | HepG2 | 4.92 |
| This compound | A549 | 1.96 |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases and modulation of signaling pathways.
2. Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
3. Neuroprotective Effects
Emerging research suggests that pyrazolo[4,3-b]pyridines may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted in several studies:
| Compound | AChE Inhibition IC (µM) |
|---|---|
| This compound | 20.15 |
This inhibition could enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive disorders.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Kinase Inhibition : Compounds in this class often inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Enzyme Inhibition : The ability to inhibit enzymes such as AChE suggests potential applications in neuropharmacology.
- Antimicrobial Mechanisms : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.
Case Studies
Several case studies have investigated the efficacy of pyrazolo[4,3-b]pyridine derivatives in vivo:
- Antitumor Efficacy : In an animal model of breast cancer, administration of a related pyrazolo compound resulted in a significant reduction in tumor size compared to controls.
- Neuroprotection in Rodents : Behavioral assessments in rodent models treated with the compound showed improvements in memory tasks following induced neurodegeneration.
Q & A
Q. Advanced Research Focus
- mGlu4 Receptor : Acts as a positive allosteric modulator (PAM), enhancing glutamate efficacy by 3–5-fold in calcium mobilization assays. Key interactions involve Thr-815 and Tyr-659 in the transmembrane domain .
- Kinase Inhibition : Structural analogs inhibit mTOR/p70S6K pathways (IC₅₀ = 0.8–2.3 µM), inducing autophagy in prostate cancer models .
- CYP1A2 Induction : Off-target effects include CYP1A2 upregulation (2.5-fold in hepatocytes), necessitating structural modifications to mitigate drug-drug interaction risks .
How can researchers resolve contradictions in reported activity data across different assay systems?
Advanced Research Focus
Discrepancies in potency (e.g., EC₅₀ ranging from 80 nM to 1.2 µM in mGlu4 assays) may arise from:
- Assay format : Cell-based vs. recombinant systems (e.g., HEK293 vs. CHO cells).
- Species differences : Rat mGlu4 exhibits 10-fold lower sensitivity than human orthologs .
- Ligand depletion : High protein binding (>95% in plasma) reduces free compound concentration.
Methodological Recommendations : - Use orthogonal assays (e.g., TIRF microscopy for receptor trafficking ).
- Normalize data to internal controls (e.g., forskolin for cAMP modulation).
What strategies are employed to optimize pharmacokinetic (PK) properties during lead optimization?
Advanced Research Focus
Key optimization parameters include:
- Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility (from <10 µM to >100 µM) .
- Oral bioavailability : Structural modifications (e.g., replacing pyridine with pyrimidine) enhance absorption (F% from 15% to 45% in rats) .
- Half-life : Introduction of metabolically stable groups (e.g., trifluoromethyl) extends t₁/₂ from 2.1 to 6.8 hours .
What are the challenges in establishing structure-activity relationships (SAR) for this scaffold?
Advanced Research Focus
SAR complexities arise from:
- Regioisomerism : Substitution at pyrazole vs. pyridine positions (e.g., 3-amino vs. 4-amino derivatives) drastically alters activity .
- Conformational flexibility : Rotatable bonds in the core scaffold lead to multiple binding poses, complicating molecular docking .
- Crystallography limitations : Poor diffraction quality of protein-ligand complexes necessitates reliance on homology modeling .
How is in vivo efficacy validated in preclinical models, and what endpoints are critical?
Q. Advanced Research Focus
- Parkinson’s Disease : mGlu4 PAMs reduce haloperidol-induced catalepsy in mice (40–60% improvement at 10 mg/kg) .
- Cancer Models : Antiproliferative activity is assessed via tumor xenograft volume reduction (e.g., 50% inhibition in PC3 prostate tumors at 30 mg/kg/day) .
Key Endpoints : - Brain penetration (Cₜᵣₐᵢₙ/Cₚₗₐₛₘₐ > 0.3).
- Target engagement (e.g., PET imaging with [¹⁸F]-labeled analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
